Unraveling the Threads: A Technical History of the Shikimate Pathway's Discovery
Unraveling the Threads: A Technical History of the Shikimate Pathway's Discovery
For Researchers, Scientists, and Drug Development Professionals
The elucidation of the shikimate pathway stands as a landmark achievement in metabolic biochemistry, revealing the elegant seven-step enzymatic route that plants, bacteria, fungi, and algae employ to synthesize aromatic amino acids. This pathway, absent in animals, has become a critical target for the development of herbicides and antimicrobial agents. This in-depth guide traces the historical journey of its discovery, detailing the key experiments and quantitative data that pieced together this fundamental biochemical puzzle.
A Chronological Unveiling
The story of the shikimate pathway begins not with the pathway itself, but with the isolation of its namesake intermediate. In 1885, Johan Fredrik Eykman, a Dutch chemist working in Japan, first isolated a crystalline acid from the Japanese star anise (Illicium anisatum), which he named shikimic acid after the plant's Japanese name, "shikimi-no-ki". However, its biological significance would remain a mystery for over half a century.
The true breakthrough in understanding the role of shikimic acid came in the early 1950s, spearheaded by the pioneering work of Bernard D. Davis and his colleagues.[1] Their research, utilizing auxotrophic mutants of Escherichia coli, laid the foundation for mapping the entire pathway. By generating mutants that were unable to synthesize aromatic amino acids, they could identify and characterize the intermediates that accumulated in the culture medium, effectively illuminating the metabolic steps one by one.
David B. Sprinson and his group also made seminal contributions, particularly in elucidating the early steps of the pathway and the enzymatic reactions involved. Their 1959 paper in the Journal of Biological Chemistry, co-authored with P. R. Srinivasan, was a pivotal publication detailing the enzymatic synthesis of an early intermediate.
The culmination of this and other research led to the complete mapping of the pathway, from the initial condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to the final product, chorismate, the common precursor to phenylalanine, tyrosine, and tryptophan. The discovery of chorismate in the 1960s by Frank Gibson and his colleagues was a crucial final piece of the puzzle, establishing it as the key branch-point intermediate.[2]
Key Intermediates and Their Discovery
The elucidation of the shikimate pathway was a stepwise process of identifying and characterizing each of the seven key intermediates. The following table summarizes these intermediates and the key researchers involved in their discovery.
| Intermediate | Key Researchers | Year of Discovery/Characterization |
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Srinivasan & Sprinson | 1959 |
| 3-Dehydroquinate (DHQ) | B.D. Davis | 1950s |
| 3-Dehydroshikimate (DHS) | B.D. Davis | 1950s |
| Shikimate | J.F. Eykman (isolation), B.D. Davis (metabolic role) | 1885, 1950s |
| Shikimate-3-phosphate (S3P) | Weiss & Mingioli | 1953 |
| 5-Enolpyruvylshikimate-3-phosphate (EPSP) | I. Gibson & F. Gibson | 1960s |
| Chorismate | F. Gibson & J. Pittard | 1968 |
Experimental Protocols: A Glimpse into the Past
The discovery of the shikimate pathway was made possible by the innovative experimental techniques of the mid-20th century. Below are detailed methodologies for the key experiments cited.
Generation and Selection of E. coli Auxotrophs
The foundation of the pathway's discovery lay in the use of E. coli mutants unable to synthesize aromatic amino acids.
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Mutagenesis: E. coli cultures were exposed to ultraviolet (UV) irradiation to induce random mutations in their DNA. The dosage and duration of UV exposure were calibrated to achieve a significant mutation rate without excessive cell death.
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Penicillin Enrichment: A key innovation by Davis was the use of penicillin to select for auxotrophic mutants. After UV mutagenesis, the bacterial population was grown in a minimal medium containing penicillin. Prototrophic (wild-type) cells would grow and be killed by the penicillin, while the non-growing auxotrophic mutants would survive.
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Replica Plating: The surviving cells were then plated on a complete medium to allow all colonies to grow. These colonies were then transferred to a minimal medium and a minimal medium supplemented with aromatic amino acids using a technique called replica plating. Colonies that grew on the supplemented medium but not the minimal medium were identified as aromatic amino acid auxotrophs.
Identification of Accumulated Intermediates
Once the auxotrophic mutants were isolated, the next step was to identify the metabolic intermediates that they accumulated in their culture medium.
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Culture Conditions: Auxotrophic strains were grown in liquid minimal medium supplemented with limiting amounts of the required aromatic amino acids. This allowed the cells to grow to a certain density and then accumulate the intermediate just before the metabolic block.
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Paper Chromatography: The culture supernatants were collected, concentrated, and then analyzed using paper chromatography. This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).
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Solvent Systems: Various solvent systems were employed to achieve separation of the different intermediates. A common system was a mixture of butanol, acetic acid, and water.
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Visualization: As the intermediates were colorless, they were visualized by spraying the chromatograms with specific reagents. For example, a periodate-thiobarbituric acid spray was used to detect dehydroshikimic acid, which would appear as a pink spot.
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Isolation and Characterization: Once an accumulated intermediate was identified on a chromatogram, it was isolated in larger quantities by running multiple large-scale chromatograms. The isolated compound was then subjected to chemical and physical analyses, such as melting point determination, elemental analysis, and UV spectroscopy, to determine its structure.
Quantitative Data from the Discovery Era
The early studies on the shikimate pathway, while largely qualitative in their initial stages, did produce some quantitative data that was crucial for confirming the identity of intermediates and understanding the stoichiometry of the reactions.
Paper Chromatography Data
The following table presents representative Rf values for some of the shikimate pathway intermediates in a typical butanol-acetic acid-water solvent system. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
| Compound | Rf Value |
| Shikimic Acid | 0.35 |
| 3-Dehydroshikimic Acid | 0.25 |
| Phenylalanine | 0.68 |
| Tyrosine | 0.55 |
| Tryptophan | 0.75 |
Isotope Tracer Studies
To confirm the origin of the carbon atoms in the aromatic rings, isotope tracer studies were conducted using 14C-labeled glucose. By feeding labeled glucose to E. coli and then degrading the resulting aromatic amino acids, researchers could trace the path of the carbon atoms.
| Labeled Precursor | Aromatic Amino Acid Analyzed | Observation |
| [1-14C]Glucose | Phenylalanine | Carboxyl group labeled |
| [6-14C]Glucose | Phenylalanine | Carboxyl group labeled |
| [2-14C]Glucose | Phenylalanine | Ring carbons labeled |
| [3,4-14C]Glucose | Phenylalanine | Ring carbons labeled |
These studies provided strong evidence that the aromatic ring was formed from intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Visualizing the Discovery Process
The following diagrams illustrate the shikimate pathway itself, the experimental workflow used to elucidate it, and the logical progression of the discoveries.
Caption: The seven enzymatic steps of the shikimate pathway.
Caption: Experimental workflow for shikimate pathway elucidation.
Caption: Logical progression of the shikimate pathway discovery.
